2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
Description
Properties
Molecular Formula |
C16H16BrN5O2 |
|---|---|
Molecular Weight |
390.23 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C16H16BrN5O2/c17-11-3-4-12-10(8-11)5-6-22(12)9-14(23)18-16-19-15(20-21-16)13-2-1-7-24-13/h3-6,8,13H,1-2,7,9H2,(H2,18,19,20,21,23) |
InChI Key |
AOQNCTXMUDPWBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC(=NN2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Formation of Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes or ketones.
Coupling Reaction: The brominated indole and the triazole are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Scientific Research Applications
2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. The brominated indole moiety can bind to proteins or enzymes, affecting their function. The triazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Key Research Findings
Bioactivity :
- The target compound’s THF-triazole group may confer superior solubility compared to chlorophenyl (11j) or sulfanyl (38) analogs, balancing lipophilicity for drug-likeness.
- Bromine substitution on indole is critical for electronic modulation, enhancing binding to hydrophobic enzyme pockets (e.g., VEGFR-2 in 11j) .
Synthetic Accessibility: The acetamide bridge is commonly synthesized via NaH-mediated coupling in THF (e.g., ), suggesting scalable routes for the target compound .
Structural Insights :
Biological Activity
The compound 2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic derivative notable for its complex structure, which includes an indole moiety, a tetrahydrofuran ring, and a triazole group. This compound belongs to a broader class of indole derivatives recognized for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The bromine substitution in the indole structure enhances its reactivity and potential pharmacological effects.
The molecular formula of this compound is , with a molecular weight of approximately 394.23 g/mol. The structural features contribute significantly to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C16H16BrN5O2 |
| Molecular Weight | 394.23 g/mol |
| Indole Moiety | Present |
| Tetrahydrofuran Ring | Present |
| Triazole Group | Present |
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can inhibit various bacterial strains. In vitro tests have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Common Strains
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Antiviral Activity
The compound has shown potential as an antiviral agent by targeting viral proteases essential for replication. In studies involving flavivirus infections, derivatives of this compound exhibited IC50 values indicating effective inhibition of viral replication pathways:
Table 2: IC50 Values Against Viral Proteases
The biological activities of 2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide are attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The triazole group is known to inhibit enzymes critical for microbial survival.
- Receptor Modulation : The compound can modulate receptor activity involved in inflammatory responses.
- Cellular Pathway Interference : It affects signaling pathways related to cell proliferation and apoptosis.
Case Studies
Several studies have explored the efficacy of indole derivatives in clinical settings:
- Study on Antimicrobial Resistance : A study published in PMC highlighted the effectiveness of indole derivatives against antibiotic-resistant strains such as MRSA, demonstrating the compound's potential in treating serious infections .
- Antiviral Screening : Research conducted on flavivirus protease inhibitors indicated that compounds similar to 2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide showed promising results in reducing viral loads in infected cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
